REACTION_CXSMILES
|
S(Cl)(Cl)(=O)=O.[C:6]1([S:12][CH:13]2[C:17]([C:18]#[N:19])=[CH:16][S:15][CH2:14]2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>C(Cl)Cl>[C:6]1([S:12][C:13]2[C:17]([C:18]#[N:19])=[CH:16][S:15][CH:14]=2)[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
3-phenylthio-4-dihydrothiophene-nitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)SC1CSC=C1C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
During the reaction, nitrogen
|
Type
|
CUSTOM
|
Details
|
The end product is isolated from the reaction mixture by the method
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)SC1=CSC=C1C#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |